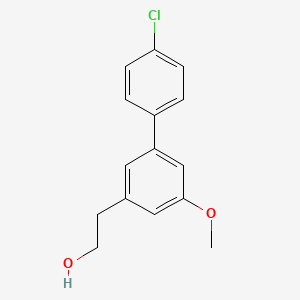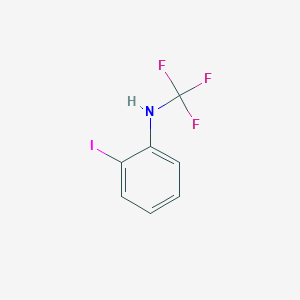
2-iodo-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5F3IN . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the aniline ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of 2-iodoaniline with trifluoromethylboronic acid in the presence of a palladium catalyst and a base.
Reductive Dechlorination: Another method involves the reductive dechlorination of 2-chloro-4-(trifluoromethyl)aniline using hydrogen gas in the presence of a palladium catalyst and an acid acceptor.
Industrial Production Methods: The industrial production of 2-iodo-N-(trifluoromethyl)aniline often involves large-scale Suzuki-Miyaura coupling reactions due to their high efficiency and selectivity. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodo-N-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas: Used in reductive dechlorination.
Organic Solvents: Such as toluene, ethanol, and dimethyl sulfoxide (DMSO).
Major Products:
Quinoline Derivatives: Formed through oxidation reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 2-Iodo-N-(trifluoromethyl)aniline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of biologically active molecules that can act as enzyme inhibitors or receptor antagonists .
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those containing trifluoromethyl groups, which are known to enhance the pharmacokinetic properties of drugs .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism by which 2-iodo-N-(trifluoromethyl)aniline exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The iodine atom can be readily substituted, enabling the compound to form a wide range of derivatives with diverse biological activities .
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)aniline: Similar structure but lacks the iodine atom.
Uniqueness: 2-Iodo-N-(trifluoromethyl)aniline is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various fields of research and industry .
Properties
Molecular Formula |
C7H5F3IN |
|---|---|
Molecular Weight |
287.02 g/mol |
IUPAC Name |
2-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,12H |
InChI Key |
FDFMGCIQMINQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


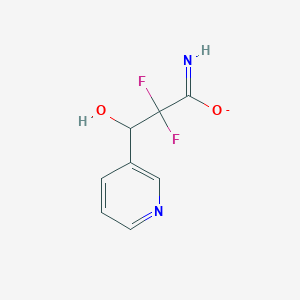
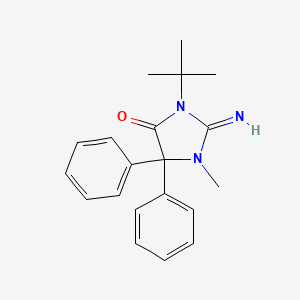
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
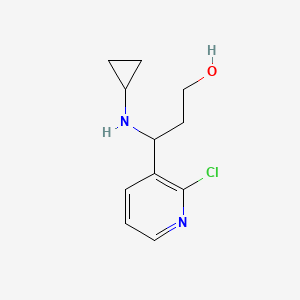

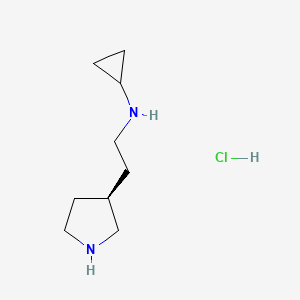
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
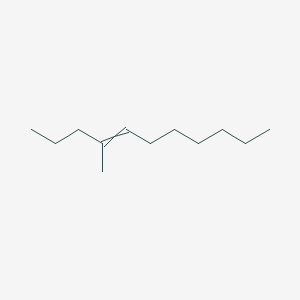
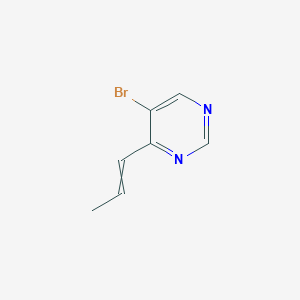
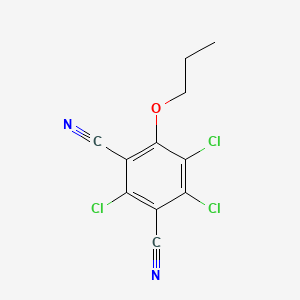
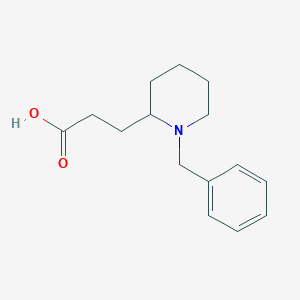
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)

